molecular formula C9H6ClNO B015066 4-Chlorobenzoylacetonitrile CAS No. 4640-66-8

4-Chlorobenzoylacetonitrile

Cat. No. B015066
CAS RN: 4640-66-8
M. Wt: 179.6 g/mol
InChI Key: JYOUFPNYTOFCSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Chlorobenzoylacetonitrile is synthesized through multiple steps involving key reactions and intermediates. For instance, a process involving reactions like adenylation and thioester formation has been described in the synthesis of related compounds like 4-chlorobenzoate:CoA ligase/synthetase, which is involved in the degradation pathways of chlorinated compounds in certain bacteria (Gulick, Lu, & Dunaway-Mariano, 2004). Additionally, synthesis methods have been improved for similar compounds like 4-hydroxy-3-methoxyphenylacetonitrile, involving multiple steps from raw materials like vanillin (Yi-tian, 2012).

Molecular Structure Analysis

The molecular structure of 4-Chlorobenzoylacetonitrile and related compounds is characterized by various functional groups that contribute to their reactivity and physical properties. For example, the molecular structure of 4-chlorobenzoate:CoA ligase/synthetase, which is involved in the synthesis of similar compounds, has been analyzed using crystallography to understand its catalytic mechanism (Gulick, Lu, & Dunaway-Mariano, 2004).

Chemical Reactions and Properties

4-Chlorobenzoylacetonitrile undergoes various chemical reactions typical of nitriles and chlorinated aromatic compounds. These reactions include nucleophilic substitutions and conversions into different functional groups, as seen in studies involving similar chlorinated nitriles (Nambo, Yar, Smith, & Crudden, 2015).

Scientific Research Applications

  • 4-Chlorobenzoylacetonitrile is an organic compound with the molecular formula C9H6ClNO . It has a molecular weight of 179.60 and its melting point is 128-133 °C .

  • This compound is widely used as a synthetic building block in the production of numerous compounds. It’s used in the synthesis of alkyne-modified peptides , heterocyclic compounds , and benzofurans . It’s also used in the synthesis of pyridine , quinoline , and other heterocyclic derivatives.

  • In terms of solubility, 4-Chlorobenzoylacetonitrile is soluble in Dichloromethane , Ether , Ethyl Acetate and Methanol .

  • It’s also used as a Pharmaceutical Intermediate , which means it’s used in the production of pharmaceuticals.

  • Organic Building Blocks : 4-Chlorobenzoylacetonitrile is used as an organic building block in the production of a wide range of compounds . It’s used in the synthesis of various organic compounds, including alkyne-modified peptides, heterocyclic compounds, and benzofurans .

  • Pharmaceutical Intermediate : This compound is also used as a pharmaceutical intermediate , which means it’s used in the production of pharmaceuticals.

  • Synthesis of Heterocyclic Derivatives : 4-Chlorobenzoylacetonitrile is used in the synthesis of pyridine, quinoline, and other heterocyclic derivatives .

  • Organic Synthesis : 4-Chlorobenzoylacetonitrile is often used as a building block in the synthesis of various organic compounds .

  • Pharmaceutical Manufacturing : As a pharmaceutical intermediate, this compound can be used in the production of various pharmaceuticals .

  • Production of Heterocyclic Compounds : It can be used in the synthesis of heterocyclic compounds such as pyridine and quinoline .

Future Directions

Potential future directions for research on 4-Chlorobenzoylacetonitrile include investigating its potential use as a photo-labile protecting group for drug molecules, and its application in the synthesis of new nanomaterials5.


Please note that this information is based on the available resources and may not be fully comprehensive. Always refer to the appropriate safety data sheets and consult with a knowledgeable professional for handling and usage guidelines.


properties

IUPAC Name

3-(4-chlorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOUFPNYTOFCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196835
Record name 4-Chlorobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzoylacetonitrile

CAS RN

4640-66-8
Record name 4-Chlorobenzoylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004640668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorobenzoylacetonitrile
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 5.58 g (86 mmole) of potassium cyanide and 1 mL of water was added in one portion to a solution of 8.0 g (34.3 mmole) of α-bromo-p-chloroacetophenone in 50 mL of 95% ethanol. The mixture was stirred at room temperature for 5 hours, then diluted with water and dichloromethane and acidified with acetic acid. The organic layer was washed with brine. The aqueous layers were extracted with dichloromethane. The combined organic layers were dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give crude 3-(4-chloro-phenyl)-3-oxo-propionitrile which was used in next step without further purification.
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Synthesis routes and methods III

Procedure details

A 50% oil dispersion of NaH (24 grams) was placed in a 2 l. 3-necked flask and covered with 250 ml. THF. After heating to reflux, a solution composed of 55 ml. THF, ethyl-4-chlorobenzoate (57 grams), and acetonitrile (20.5 grams) was added in dropwise fashion. The reaction mixture started to solidify after the reactants were added so an additional 200 ml. of THF was added. The mixture was then heated to reflux for 21/2 hours, cooled to room temperature, treated with 1 l. ether, and allowed to stand for 72 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
JT Hillyer, DR Scheafer - 2013 - digitalcommons.linfield.edu
… The synthesis of S2 is similar to the Gewald reaction, where 2-butanone (ketone) condenses 4-chlorobenzoylacetonitrile (α-cyanoester) in the presence of elemental sulfur and …
Number of citations: 0 digitalcommons.linfield.edu
Y Tanabe, H Seino, Y Ishii, M Hidai - Journal of the American …, 2000 - ACS Publications
… Furthermore, treatment of 2 with large excess amounts of 4-chlorobenzoylacetonitrile followed by anion metathesis with [NHEt 3 ][OTf] (OTf = OSO 2 CF 3 ) resulted in the isolation of the …
Number of citations: 58 0-pubs-acs-org.brum.beds.ac.uk
EI Al-Afaleq - Synthetic Communications, 2000 - Taylor & Francis
… It is better to prepare compound 2 by heating an equtmolar amounts of 4-chlorobenzoylacetonitrile (1) and N,N-dimethylformamtde dimethylacetal (DMF-DMA) in dry xylene under …
RS Long - Journal of the American Chemical Society, 1947 - ACS Publications
… The preparation of 4-chlorobenzoylacetonitrile, the only compound prepared by this method, is described in detail since … (47.2%) of 4chlorobenzoylacetonitrile as a light orange solid, m. …
Number of citations: 46 0-pubs-acs-org.brum.beds.ac.uk
PAM van der Klein, AP Kourounakis… - Journal of medicinal …, 1999 - ACS Publications
Novel allosteric enhancers of agonist binding to the rat adenosine A 1 receptor are described. The lead compound for the new series was PD 81,723 ((2-amino-4,5-dimethyl-3-thienyl)[3-…
Number of citations: 121 0-pubs-acs-org.brum.beds.ac.uk
Y Kumar, H Ila - Organic letters, 2019 - ACS Publications
… The corresponding unsymmetrically substituted active methylene compounds such as 4-chlorobenzoylacetonitrile 2m, phenylacetonitriles 2n and 2o, and 2-pyridylacetonitrile 2p also …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
L Aurelio, BL Flynn, PJ Scammells - Australian journal of …, 2009 - CSIRO Publishing
… The Knoevenagel products from the corresponding reactions with 4-chlorobenzoylacetonitrile, benzoylacetonitrile, and 4-methylbenzoylacetonitrile with 3-chloro-2-butanone 3 cyclized …
Number of citations: 9 www.publish.csiro.au
Z Brzozowski, F Sączewski, M Gdaniec - European journal of medicinal …, 2003 - Elsevier
Previously, we have described a novel series of low molecular weight cancer-specific antitumor agents with aminium N-(1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamidate structure. …
X He, H Wang, X Cai, Q Li, J Tao… - Organic & Biomolecular …, 2018 - pubs.rsc.org
… First, benzoylacetonitrile 2a and 4-chlorobenzoylacetonitrile 2b were used as substrates to react with different propargylamines 1. To our delight, a remarkably broad range of …
Number of citations: 22 0-pubs-rsc-org.brum.beds.ac.uk
RA Nagalakshmi, J Suresh, S Sivakumar… - … Section E: Structure …, 2014 - scripts.iucr.org
… A mixture of 4-chlorobenzoylacetonitrile (1.0 mmol), 5-chloroisatin (1.0 mmol) and 2-(nitromethylene)imidazolidine were dissolved in 10 ml of EtOH and triethylamine (1.0 mmol) was …
Number of citations: 2 scripts.iucr.org

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